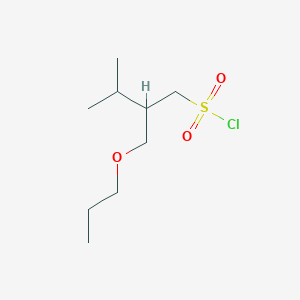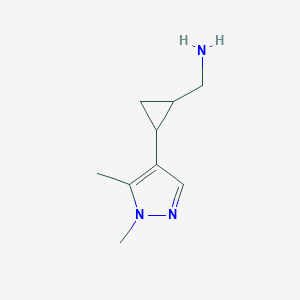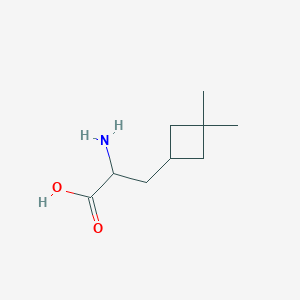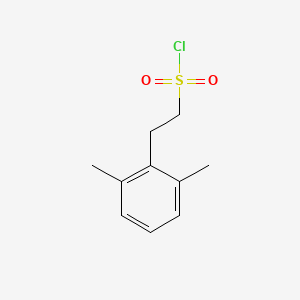
2,6-Dimethylbenzeneethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylbenzeneethanesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzene, featuring two methyl groups at the 2 and 6 positions, an ethane chain, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzeneethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzene with chlorosulfonic acid, followed by the addition of ethane. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylbenzeneethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
2,6-Dimethylbenzeneethanesulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-dimethylbenzeneethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanesulfonyl chloride: Lacks the methyl groups at the 2 and 6 positions.
2,4-Dimethylbenzeneethanesulfonyl chloride: Has methyl groups at the 2 and 4 positions instead of 2 and 6.
2,6-Dimethylbenzenesulfonyl chloride: Lacks the ethane chain.
Uniqueness
2,6-Dimethylbenzeneethanesulfonyl chloride is unique due to the presence of both the ethane chain and the sulfonyl chloride group, along with the specific positioning of the methyl groups. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes.
Propriétés
Numéro CAS |
88106-96-1 |
|---|---|
Formule moléculaire |
C10H13ClO2S |
Poids moléculaire |
232.73 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-8-4-3-5-9(2)10(8)6-7-14(11,12)13/h3-5H,6-7H2,1-2H3 |
Clé InChI |
RPJMFMCQIMHESS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


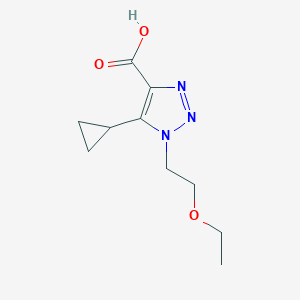
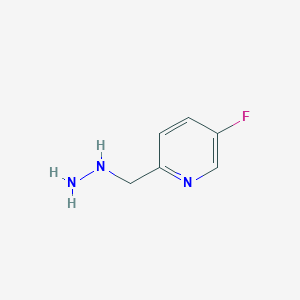
![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)
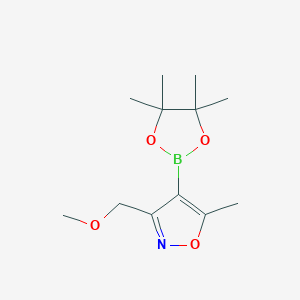

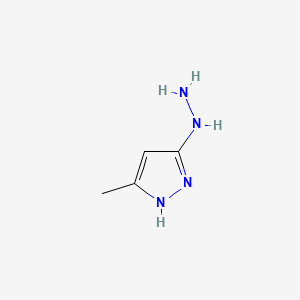
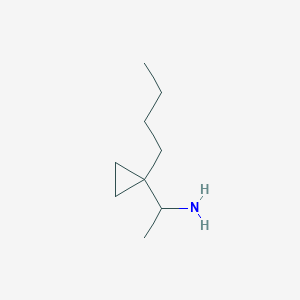
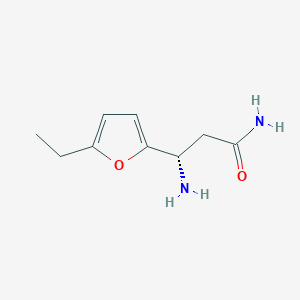
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
